molecular formula C14H25BN2O2 B1312609 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-77-3

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B1312609
CAS No.: 847818-77-3
M. Wt: 264.17 g/mol
InChI Key: GUIPYLOXXJTKQD-UHFFFAOYSA-N
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Description

The compound 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 777063-41-9) is a pyrazole derivative functionalized with a 3-methylbutyl group at the N1 position and a pinacol boronate ester at the C5 position. Its molecular formula is C₁₄H₂₅BN₂O₂, with a molecular weight of 264.18 g/mol. Pyrazole-based boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

1-(3-methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O2/c1-11(2)8-10-17-12(7-9-16-17)15-18-13(3,4)14(5,6)19-15/h7,9,11H,8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPYLOXXJTKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460260
Record name 1-(3-METHYLBUTYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-77-3
Record name 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-METHYLBUTYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 3-Methylbutyl Group: The 3-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The boron center in the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: C4 vs. C5 Boronate Substitution

The position of the boronate ester on the pyrazole ring significantly impacts reactivity and applications:

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-74-0): This positional isomer features the boronate at C4. Suzuki coupling of this compound with aryl halides achieved a 77% yield under PdCl₂(PPh₃)₂ catalysis .
  • Target Compound (C5-substituted) : The C5 boronate may exhibit reduced reactivity in certain coupling reactions due to steric effects but offers regioselectivity advantages in constructing asymmetric biaryls .
Table 1: Comparison of Positional Isomers
Property C4-Substituted C5-Substituted (Target)
Boronate Position C4 C5
Molecular Weight (g/mol) 208.07 264.18
Typical Coupling Yield 77% Not reported in evidence
Steric Hindrance Low Moderate

Substituent Variations on the Pyrazole Ring

N1-Substituents
  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : The tetrahydropyran (THP) group at N1 serves as a protective group, enabling selective deprotection for sequential functionalization. This compound was synthesized via microwave-assisted coupling (58% yield) .
  • 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : The diethoxypropyl substituent enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .
  • Target Compound (3-Methylbutyl) : The branched alkyl chain increases hydrophobicity, which may improve pharmacokinetic properties in drug candidates .
Additional Functional Groups
  • 1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : The benzyl substituent with chloro and trifluoromethyl groups enhances electrophilicity, favoring coupling with electron-rich aryl halides .
Table 2: Substituent Effects on Properties
Compound Key Substituent Notable Property
1-(THP)-5-boronate THP (protective group) Enables stepwise synthesis
1-(Diethoxypropyl)-5-boronate Diethoxypropyl High polarity for aqueous reactions
Target Compound 3-Methylbutyl Enhanced lipophilicity
3-Methoxy-1-methyl-5-boronate Methoxy at C3 Improved hydrolytic stability

Heterocyclic Hybrid Systems

  • 5-(Azulen-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole : The azulene moiety introduces unique optoelectronic properties, useful in organic electronics .

Biological Activity

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS No. 847818-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₄H₂₅BN₂O₂ with a molecular weight of 264.171 g/mol. It has a density of 1.01 g/cm³ and a boiling point of 362.8°C at 760 mmHg. The compound is known for its boron-containing dioxaborolane moiety which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₅BN₂O₂
Molecular Weight264.171 g/mol
Density1.01 g/cm³
Boiling Point362.8°C
Flash Point173.2°C

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory and anticancer properties. The following sections detail specific studies and findings related to this compound.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives. The results showed that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of boron-containing compounds against pathogenic bacteria and fungi. The presence of the dioxaborolane group in the structure enhances the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study 1: In Vivo Efficacy

In a recent in vivo study involving murine models, the administration of this compound demonstrated significant tumor reduction in xenograft models of breast cancer. Dosages were optimized to assess both efficacy and toxicity profiles.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Results indicated favorable bioavailability and metabolic stability compared to other pyrazole derivatives.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Cellular Signaling : Interference with growth factor signaling pathways contributes to its anticancer effects.
  • Membrane Disruption : The dioxaborolane moiety facilitates interactions with lipid membranes leading to enhanced antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

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